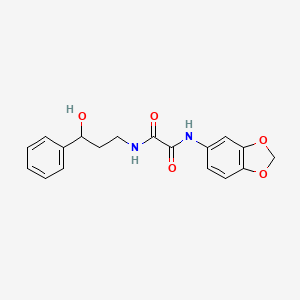

N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The compound is synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .科学的研究の応用

Catalyst Development

A study focuses on the design of a new family of mononuclear Cu-based efficient catalysts incorporating semi-rigid bis-pyridyl-bis-amide and angular dicarboxylate ligands for water oxidation. These catalysts show a significant reduction in overpotential for water oxidation, a key reaction in artificial photosynthesis and renewable energy technologies. The introduction of electron-donating groups on the ligand framework notably enhances catalytic efficiency, showcasing the importance of ligand design in catalysis (Garrido-Barros et al., 2015).

Material Properties

The investigation into the effect of thermal history on the crystallization behavior of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including a compound similar in functionality to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, reveals the potential for controlling the material's crystallization rate and structure. This research highlights the ability to manipulate material properties such as crystallinity and thermal behavior through the careful selection and processing of nucleating agents, which is crucial for developing advanced polymeric materials (Shen et al., 2016).

Chemical Synthesis Methodologies

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the versatility of oxalamide compounds in organic synthesis. This method provides a high-yielding route to both anthranilic acid derivatives and oxalamides, demonstrating the compound's role in facilitating complex synthetic transformations. The operational simplicity and high yield of this method make it a valuable tool for the synthesis of various organic compounds (Mamedov et al., 2016).

作用機序

Target of Action

The primary targets of N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This interaction results in the inhibition of cancer cell proliferation.

Biochemical Pathways

The biochemical pathways affected by N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide involve the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide’s action include cell cycle arrest at the S phase and induction of apoptosis in CCRF-CEM cancer cells . These effects result in the inhibition of cancer cell proliferation.

特性

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c21-14(12-4-2-1-3-5-12)8-9-19-17(22)18(23)20-13-6-7-15-16(10-13)25-11-24-15/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUSEYHHTSJWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B2701550.png)

![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)

![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)

![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2701564.png)

![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)